N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
CAS No.: 1030097-22-3
Cat. No.: VC4504019
Molecular Formula: C19H24N4O3
Molecular Weight: 356.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030097-22-3 |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.426 |
| IUPAC Name | N-(2-ethoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
| Standard InChI | InChI=1S/C19H24N4O3/c1-3-25-16-9-5-4-8-15(16)21-17(24)13-26-18-12-14(2)20-19(22-18)23-10-6-7-11-23/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24) |
| Standard InChI Key | HIUWJGDPPNSMFJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Introduction
N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound characterized by its complex structure and potential biological activities. The compound features a pyrimidine core substituted with a pyrrolidine group, contributing to its unique properties and reactivity in biological systems. The presence of an ethoxy group on the phenyl ring enhances its solubility and may influence its pharmacokinetic profile.
Synthesis and Preparation
The synthesis of N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves several key steps, including the formation of the pyrimidine core and the attachment of the pyrrolidine and ethoxyphenyl groups. These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activities and Potential Applications
Research indicates that N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits various biological activities, including potential roles in modulating signaling pathways involved in cell survival and apoptosis. Its applications span across diverse fields, making it a valuable candidate for further exploration in both academic and industrial research settings.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Ethoxy substitution on the phenyl ring | Different pharmacokinetic profile |
| N-(3-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Fluorinated phenyl group | Increased lipophilicity |
| N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Ethoxy group on the phenyl ring | Enhanced solubility |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume